molecular formula C10H12N2O2 B1400641 4-(Pyrimidin-2-yloxy)cyclohexanone CAS No. 1361390-87-5

4-(Pyrimidin-2-yloxy)cyclohexanone

Cat. No. B1400641
CAS RN: 1361390-87-5
M. Wt: 192.21 g/mol
InChI Key: UGROJEOTMABCNT-UHFFFAOYSA-N
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Description

“4-(Pyrimidin-2-yloxy)cyclohexanone”, also known as POSS, is a synthetic organic compound that has gained significant interest in scientific research in recent years. It is a six-carbon cyclic molecule with a ketone functional group .


Synthesis Analysis

The synthesis of pyrimidine derivatives, which could include “this compound”, involves various methods. One method involves the use of hydroquinone, 2-methylsulfonyl-4,6-disubstituted-pyrimidine, and chloroacetic ester as starting materials . Another method involves the use of pyrimidifen as a template according to the bioisosterism .

Scientific Research Applications

Synthesis and Biological Potency

  • Synthesis of Novel Compounds : A study by Srinivas et al. (2008) described the synthesis of methylene-bis-pyrimidinyl-spiro-4-thiazolidinones, using cyclohexanone as a precursor. These compounds exhibited antibacterial and antifungal activities.
  • Ring Transformations in Chemical Reactions : Nishiwaki et al. (2013) investigated the nucleophilic type ring transformations of 5-nitro-4-pyrimidinone with cyclohexanone, revealing insights into the control of regioselectivity in such reactions (Nishiwaki et al., 2013).

Chemical Synthesis and Applications

  • Synthesis of Pyrimidines and Pyridines : Research by Schramm et al. (1984) demonstrated the use of cyclohexanone for synthesizing 4-oxo-tetrahydropyrimidines, highlighting the versatility of cyclohexanone in chemical synthesis (Schramm et al., 1984).
  • One-Pot Synthesis of Derivatives : Dyachenko et al. (2020) conducted a one-pot synthesis of various thieno[2,3-b]pyridine and pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives using cyclohexanone (Dyachenko et al., 2020).

Antimicrobial and Anticancer Activities

  • Antimicrobial and Anticancer Properties : El-Sawy et al. (2013) synthesized a series of compounds using cyclohexanone derivatives, which were tested for their antimicrobial and anticancer activities, showing promising results (El-Sawy et al., 2013).

Organocatalyst for Asymmetric Michael Addition

  • Catalysis in Chemical Reactions : Miao and Wang (2008) described the use of cyclohexanone in the asymmetric Michael addition of cyclohexanone to nitroolefins, utilizing a polystyrene-immobilized pyrrolidine catalyst (Miao & Wang, 2008).

properties

IUPAC Name

4-pyrimidin-2-yloxycyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-8-2-4-9(5-3-8)14-10-11-6-1-7-12-10/h1,6-7,9H,2-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGROJEOTMABCNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1OC2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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